molecular formula C18H15BrClN3 B13873803 6-Bromo-2-chloro-3-[2-(6-ethylpyrimidin-4-yl)prop-1-enyl]quinoline

6-Bromo-2-chloro-3-[2-(6-ethylpyrimidin-4-yl)prop-1-enyl]quinoline

Cat. No.: B13873803
M. Wt: 388.7 g/mol
InChI Key: DRGXIOBMYYUUNW-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-3-[2-(6-ethylpyrimidin-4-yl)prop-1-enyl]quinoline is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with bromine, chlorine, and an ethylpyrimidinyl group, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-3-[2-(6-ethylpyrimidin-4-yl)prop-1-enyl]quinoline typically involves multi-step organic reactions. One common approach is to start with a quinoline derivative and introduce the bromine and chlorine substituents through halogenation reactions. The ethylpyrimidinyl group can be attached via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-3-[2-(6-ethylpyrimidin-4-yl)prop-1-enyl]quinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The ethylpyrimidinyl group can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura coupling.

    Halogenating Agents: Such as N-bromosuccinimide (NBS) and thionyl chloride for introducing bromine and chlorine atoms.

    Oxidizing and Reducing Agents: Such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

6-Bromo-2-chloro-3-[2-(6-ethylpyrimidin-4-yl)prop-1-enyl]quinoline has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activities.

    Chemical Biology: The compound can serve as a probe to study biological pathways and molecular interactions.

    Material Science: Its unique structure may be explored for developing new materials with specific properties.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-3-[2-(6-ethylpyrimidin-4-yl)prop-1-enyl]quinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact pathways and molecular interactions would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-chloro-3-[2-(6-ethylpyrimidin-4-yl)prop-1-enyl]quinoline is unique due to the presence of the ethylpyrimidinyl group, which can impart distinct biological and chemical properties. This makes it a valuable compound for exploring new applications and developing novel derivatives.

Properties

Molecular Formula

C18H15BrClN3

Molecular Weight

388.7 g/mol

IUPAC Name

6-bromo-2-chloro-3-[2-(6-ethylpyrimidin-4-yl)prop-1-enyl]quinoline

InChI

InChI=1S/C18H15BrClN3/c1-3-15-9-17(22-10-21-15)11(2)6-13-7-12-8-14(19)4-5-16(12)23-18(13)20/h4-10H,3H2,1-2H3

InChI Key

DRGXIOBMYYUUNW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=N1)C(=CC2=C(N=C3C=CC(=CC3=C2)Br)Cl)C

Origin of Product

United States

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